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molecular formula C10H8ClN3 B1369662 5-(4-Chlorophenyl)pyrazin-2-amine CAS No. 59489-72-4

5-(4-Chlorophenyl)pyrazin-2-amine

Cat. No. B1369662
M. Wt: 205.64 g/mol
InChI Key: LGVCMQGHHBAYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452911B2

Procedure details

Under an argon atmosphere 50 mL 2 M Na2CO3 solution and 1.2 g (1.0 mmol) tetrakis-triphenylphosphane-palladium are added to a solution of 8.7 g (50.0 mmol) 5-bromo-pyrazin-2-ylamine and 8.0 g (50.0 mmol) 4-chlorophenyl-boric acid in 150 mL 1,4-dioxane and 50 mL MeOH and the reaction mixture is heated to 110° C. for 2.5 h. The mixture is evaporated down i.vac., the residue is combined with water, extracted exhaustively with EtOAc and the organic phase is dried over Na2SO4. After the desiccant and solvent have been eliminated the residue is purified by chromatography (silica gel, gradient: DCM to DCM/MeOH 20:1).
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphane palladium
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
4-chlorophenyl-boric acid
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Na+].[Na+].Br[C:8]1[N:9]=[CH:10][C:11]([NH2:14])=[N:12][CH:13]=1.[Cl:15][C:16]1[CH:21]=[CH:20][C:19](OB(O)O)=[CH:18][CH:17]=1>O1CCOCC1.CO>[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([C:8]2[N:9]=[CH:10][C:11]([NH2:14])=[N:12][CH:13]=2)=[CH:18][CH:17]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
tetrakis-triphenylphosphane palladium
Quantity
1.2 g
Type
reactant
Smiles
Name
Quantity
8.7 g
Type
reactant
Smiles
BrC=1N=CC(=NC1)N
Name
4-chlorophenyl-boric acid
Quantity
8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)OB(O)O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is evaporated down i.vac
EXTRACTION
Type
EXTRACTION
Details
extracted exhaustively with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
is purified by chromatography (silica gel, gradient: DCM to DCM/MeOH 20:1)

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1N=CC(=NC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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